molecular formula C4H4O5-2 B1240339 L-malate

L-malate

Cat. No.: B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-malate(2-) is an optically active form of malate having (S)-configuration. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (S)-malic acid. It is an enantiomer of a (R)-malate(2-).

Scientific Research Applications

Protective Effects on Myocardial Ischemia/Reperfusion Injury

L-malate has shown protective effects against myocardial ischemia/reperfusion injury in rats. This is associated with its role in activating the Nrf2/Keap1 antioxidant pathway, leading to reduced myocardial infarct size, inhibited expression of inflammatory cytokines, and preservation of heart function (Shiao Ding, Yang Yang, J. Mei, 2016).

Enhancing this compound Production in Aspergillus oryzae

Engineering Aspergillus oryzae has improved this compound production for industrial use. By optimizing carbon and redox metabolisms in the cytosol and mitochondria, this compound production increased while reducing byproduct concentrations (Jingjing Liu et al., 2018).

Biotechnological Advances in this compound Synthesis

Recent advancements in biotechnology, such as metabolic engineering and synthetic biology, have been applied to enhance this compound synthesis. This involves understanding microbial physiology, substrate utilization, and fermentation regulation (Q. Ding, Chao Ye, 2023).

Metabolic Engineering for this compound Production

Metabolic engineering strategies have been used to produce this compound in microorganisms like Escherichia coli and yeast. These strategies focus on enhancing this compound synthesis pathways, deleting byproduct accumulation routes, and improving redox-power regeneration (L. Zhou, 2015).

This compound's Role in Physical Stamina and Energy Metabolism

This compound has been found to improve physical stamina and minimize muscle damage during exercise in mice. It does this by increasing the activities of enzymes related to the malate-aspartate shuttle, indicating its role in energy metabolism (J. L. Wu et al., 2007).

Physiological Functions of this compound

This compound plays a critical role in generating mitochondrial ATP, enhancing exercise capacity, protecting the heart, increasing carboxylate metabolism, improving mitochondrial respiration, and reducing toxicity in anti-cancer medications (Zhang Jumei, 2008).

Antioxidant Capacity in Athletes

This compound supplementation may improve the level of antioxidants in vivo after exercise, enhancing total antioxidant capacity and reducing lipid peroxidation. This suggests its potential in sports nutrition to extend exercise duration and speed up recovery (F. Qiang, 2015).

Properties

Molecular Formula

C4H4O5-2

Molecular Weight

132.07 g/mol

IUPAC Name

(2S)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])O)C(=O)[O-]

SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Process: Heat citric acid to 60° C. and moisten with 8 ml of 60% malic acid solution. Allow sodium bicarbonate I to react to give monosodium citrate and malate; then allow sodium bicarbonate II and potassium bicarbonate to undergo partial reaction. Add sodium carbonate and allow partial reaction, and then dry in vacuo. Mix the resulting granules with arginine aspartate and the additives (Sweetener, aroma) and compress to give tablets.
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Synthesis routes and methods II

Procedure details

Process: Apply crystallized citric acid, then heat to 60° C. and wet with 36 ml of gluconic acid delta-lactone solution (10 parts of gluconic acid delta-lactone to 5 parts of water); apply malic acid, then allow sodium bicarbonate I to react to give monosodium citrate and malate and then allow sodium bicarbonate II, calcium carbonate and potassium bicarbonate to undergo partial reaction (partial conversion to the citrate). Then cover the surface with citric acid powder. Finally allow sodium carbonate to undergo partial reaction, and dry in vacuo. This effervescent base is mixed with 500 parts of aspirin and with corresponding additives.
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Synthesis routes and methods III

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium hydroxide was also prepared in a separate container by thoroughly mixing 74.09 g of calcium hydroxide in 50 mL of water. Next, 54.94 g of ferronyl powder was then added to the malic acid solution. The calcium hydroxide solution was then slowly added to the iron/malic acid solution. The solution was allowed to mix for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dihydroxycalcium ferrous malate (or calciumhydroxy ferroushydroxy malate).
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iron malic acid
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Synthesis routes and methods IV

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
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134.09 g
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Synthesis routes and methods V

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. Next, 109.88 g of Mn metal was added slowly to the malic acid solution. The solution was stirred for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dimanganesehydroxy malate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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